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Introduction

The successful resuscitation of cryopreserved cell lines is fundamental to downstream
experimental success. The European Collection of Authenticated Cell Cultures (ECACC)
provides standardized protocols to ensure optimal cell viability and recovery post-thaw. This
document outlines the recommended procedure for thawing cryopreserved cells, emphasizing
rapid yet careful handling to mitigate cellular stress and the toxic effects of cryoprotectants like
dimethyl sulfoxide (DMSO). Adherence to this protocol is critical for maintaining cell line
integrity and ensuring reproducible experimental outcomes. Some cryoprotectants, such as
DMSO, are toxic to cells at temperatures above 4°C, making it essential to thaw cultures
quickly and dilute them in culture medium to minimize these toxic effects.[1]

Key Experimental Parameters

A summary of the critical quantitative parameters in the ECACC thawing protocol is provided
below. These values are crucial for minimizing cell damage and maximizing viability.
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Parameter Recommended Value Notes

For mammalian cell lines.[2]

The temperature should be
Water Bath Temperature 37°C ] .

appropriate for the specific cell

line.

Until only a small amount of ice
. ) . remains in the vial.[2] Rapid
Thawing Time 1-2 minutes o _ S
thawing is crucial to minimize

cell membrane damage.

To pellet cells for removal of

Centrifugation Speed 100-150 x g cryoprotectant. Higher forces
may damage cells.[3]

Sufficient to form a cell pellet.

[4]

Centrifugation Time 2-5 minutes

Initial incubation period to
_ allow for cell recovery and
Post-Thaw Incubation 24 hours
attachment (for adherent

lines).[2]

Experimental Protocol: Thawing of Cryopreserved
Cells

This protocol details the step-by-step methodology for the successful resuscitation of
cryopreserved cell lines according to ECACC guidelines.

1. Materials and Reagents

Cryopreserved cell line ampoule

Pre-warmed complete cell culture medium (refer to the specific ECACC cell line data sheet
for the correct medium)

70% (v/v) isopropanol or ethanol in sterile water[3]
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Sterile centrifuge tubes (e.g., 15 mL)
Sterile pipettes
Trypan Blue solution (for viability assessment)
Hemocytometer or automated cell counter

. Equipment
Personal Protective Equipment (PPE): sterile gloves, lab coat, safety visor
Container for transporting frozen ampoules (e.qg., dry ice box or liquid nitrogen dewar)
Water bath set to 37°C
Microbiological safety cabinet (Class Il)
Incubator set to the appropriate temperature and CO2 level for the cell line
Inverted phase-contrast microscope
Centrifuge

. Procedure
Preparation:
o Consult the ECACC cell line data sheet for any specific requirements.[3]
o Pre-warm the appropriate complete culture medium in the 37°C water bath.[5]
o Label a sterile culture flask with the cell line name, passage number, and date.
Retrieval of Ampoule:

o Wearing appropriate PPE, retrieve the frozen ampoule from liquid nitrogen storage. On
rare occasions, ampoules may explode upon warming due to trapped liquid nitrogen.
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o In a microbiological safety cabinet, hold a tissue soaked in 70% alcohol around the cap
and turn it a quarter turn to release any trapped liquid nitrogen, then re-tighten.

e Thawing:
o Quickly transfer the ampoule to the 37°C water bath.
o Immerse only the lower half of the ampoule to avoid contamination.[2]

o Thaw for approximately 1-2 minutes, until only a small ice crystal remains. Do not thaw
completely.

e Cell Suspension Preparation:

o Wipe the exterior of the ampoule with 70% alcohol before opening inside the
microbiological safety cabinet.

o Using a sterile pipette, transfer the entire contents of the ampoule into a sterile 15 mL
centrifuge tube.

o Slowly add 5 mL of pre-warmed complete culture medium to the tube dropwise to dilute
the cryoprotectant.[2]

o Removal of Cryoprotectant (Recommended):

o While not always necessary, washing the cells to remove the cryoprotectant is
recommended, especially if the cryoprotectant is known to have adverse effects on the
specific cell type (e.qg., differentiation in the presence of DMSO).[1][3]

o Centrifuge the cell suspension at 100-150 x g for 2-5 minutes.
o Carefully aspirate the supernatant without disturbing the cell pellet.

o Gently resuspend the cell pellet in a small volume (e.g., 1-2 mL) of fresh, pre-warmed
complete culture medium.

e Cell Counting and Seeding:
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o Perform a viable cell count using the Trypan Blue exclusion method and a hemocytometer

or an automated cell counter.

o Transfer the appropriate volume of the cell suspension to the pre-labelled culture flask to
achieve the recommended seeding density as per the cell line data sheet.

o Add the required volume of fresh, pre-warmed complete culture medium to the flask.

e |ncubation and Post-Thaw Care:

o Place the flask in a humidified incubator at the recommended temperature and CO2
concentration.[2] If using a vented cap flask, ensure it is loosened to allow for gas

exchange.

o Examine the cells microscopically after 24 hours to check for attachment (for adherent

cells) and signs of recovery.[2]

o Itis recommended to change the medium after the first 24 hours to remove any residual

cryoprotectant and cell debris.

Visualized Workflow

The following diagram illustrates the key steps in the ECACC protocol for thawing
cryopreserved cell lines.
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ECACC Cell Thawing Workflow
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Caption: Workflow for thawing cryopreserved cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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